molecular formula C10H24Cl3N3 B3107755 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride CAS No. 1621519-77-4

1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride

Cat. No.: B3107755
CAS No.: 1621519-77-4
M. Wt: 292.7
InChI Key: ASCIYPSDBMWEQD-UHFFFAOYSA-N
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Description

1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride is a chemical compound with the molecular formula C10H24Cl3N3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its use in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride typically involves the reaction of 1-methylpiperazine with 4-piperidone under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product. The compound is then purified through recrystallization or chromatography techniques .

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as solvent extraction, distillation, and drying to ensure the final product meets industrial standards .

Chemical Reactions Analysis

1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of cellular processes .

Comparison with Similar Compounds

1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .

Biological Activity

1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride (CAS No. 1621519-77-4) is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This compound is a derivative of piperazine and piperidine, which are known for their diverse pharmacological effects, including interactions with various neurotransmitter receptors.

Chemical Structure

The molecular formula for this compound is C12H20Cl3N3. The structure consists of two piperazine rings connected by a methyl group, with the piperidine moiety contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly the histamine receptors. Studies have shown that compounds with similar structures can act as histamine H3 receptor antagonists, which may lead to increased levels of neurotransmitters such as acetylcholine and norepinephrine in the brain, potentially influencing cognitive functions and mood regulation .

Pharmacological Effects

This compound has been investigated for several pharmacological effects:

  • Cognitive Enhancement : By antagonizing the H3 receptor, this compound may enhance cognitive functions by increasing the release of neurotransmitters involved in learning and memory.
  • Anti-depressant Properties : Some studies suggest that modulation of histamine receptors can exhibit antidepressant effects, making this compound a candidate for further research in mood disorders .
  • Potential in Treating Sexual Dysfunction : Similar compounds have been explored for their potential to improve erectile function and sexual behavior by modulating central nervous system pathways .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds, highlighting their biological activities:

  • Histamine H3 Receptor Antagonism : Research demonstrated that derivatives of piperazine, including this compound, exhibit significant affinity towards H3 receptors, suggesting potential therapeutic applications in cognitive disorders .
  • In Vivo Studies : In animal models, compounds similar to this compound have shown promise in altering feeding behavior and enhancing neurotransmitter activity in the brain, which could translate into clinical benefits for conditions like obesity and depression .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Histamine H3 Receptor AntagonismIncreases neurotransmitter release
Cognitive EnhancementModulation of cholinergic pathways
Anti-depressant EffectsPotential modulation of mood
Sexual Function ImprovementInfluence on central neurotransmission

Properties

IUPAC Name

1-methyl-4-piperidin-4-ylpiperazine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3.3ClH/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10;;;/h10-11H,2-9H2,1H3;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCIYPSDBMWEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCNCC2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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